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C5H6Br3N-2

Cat. No.: B13894977
M. Wt: 319.82 g/mol
InChI Key: ZPATUOFYXSBHMN-UHFFFAOYSA-L
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Description

Historical Trajectory and Evolution of Pyridinium (B92312) Tribromide (C5H6Br3N) as a Reagent

The development of Pyridinium Tribromide as a reagent was a significant advancement in the practice of organic chemistry, primarily aimed at overcoming the challenges associated with handling elemental bromine. Historically, synthetic chemists relied on liquid bromine for bromination reactions, a practice fraught with difficulties due to its high volatility, corrosiveness, and toxicity.

The evolution of a solid, stable, and easily handled brominating agent was a welcome development. Pyridinium Tribromide can be synthesized by reacting pyridinium bromide with either bromine or thionyl bromide. wikipedia.org One common laboratory preparation involves treating pyridine (B92270) with hydrobromic acid, followed by the addition of bromine. sciencemadness.org Another method involves the reaction of pyridine with bromine in acetic acid. nbinno.com These straightforward synthetic routes made the reagent readily accessible.

Its introduction as a crystalline, nonvolatile, and odorless complex marked a pivotal shift towards safer laboratory practices. sciencemadness.org This solid reagent dissociates in the presence of a bromine acceptor, such as an alkene, to release one mole of bromine, allowing for more precise stoichiometric control in reactions. sciencemadness.org The transition from using hazardous liquid bromine to the more manageable solid Pyridinium Tribromide represented a key step in the evolution of synthetic methodologies, enhancing both the safety and convenience of bromination processes in organic synthesis.

Foundational Principles and Reactivity Concepts of Perhalide Reagents in Organic Chemistry

Pyridinium Tribromide belongs to the class of perhalide reagents, which are characterized by the presence of a polyhalogen anion. In this case, the compound is a salt consisting of a pyridinium cation ([C5H5NH]+) and a tribromide anion ([Br3]−). nbinno.comwikipedia.org The pyridinium cation acts as a stabilizing counterion for the tribromide anion. nbinno.com This ionic structure is key to its stability and reactivity.

The fundamental principle behind the reactivity of Pyridinium Tribromide lies in its ability to serve as an effective electrophilic brominating agent. wikipedia.org In solution, it exists in a chemical equilibrium with molecular bromine (Br2). chemicalbook.com This equilibrium provides a controlled release of bromine, which is the active brominating species in many reactions.

The primary reactivity concept involves the electrophilic addition of bromine to unsaturated compounds, such as alkenes and alkynes. nbinno.com The general mechanism for the bromination of an alkene involves the attack of the alkene's π-electrons on the electrophilic bromine. This interaction leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile (the bromide ion, Br−). This sequence results in the anti-addition of two bromine atoms across the double bond, yielding a vicinal dibromide. nbinno.com This selective and predictable reactivity makes Pyridinium Tribromide a highly reliable reagent for introducing bromine into organic molecules. Beyond simple bromination, it also functions as an oxidizing agent, capable of converting alcohols and aldehydes to their corresponding carbonyl bromides. nbinno.com

Current Significance and Research Frontiers for Pyridinium Tribromide (C5H6Br3N) in Advanced Organic Transformations

Pyridinium Tribromide continues to be a reagent of high significance in modern organic synthesis, valued for its selectivity, ease of handling, and compatibility with a diverse range of functional groups. nbinno.com Its applications span the synthesis of pharmaceuticals, agrochemicals, and novel materials. nbinno.com Current research continues to uncover new applications and refine existing methods, pushing the frontiers of advanced organic transformations.

A significant area of application is in the synthesis of complex heterocyclic compounds. nbinno.com For instance, it is used for the bromination of electron-rich purines and in one-pot reactions to prepare novel pyrimidine (B1678525) derivatives. chemicalbook.com It has also been employed as a greener alternative to molecular bromine in the synthesis of α,β-dibromochalcone derivatives, which are precursors to various bioactive molecules. Furthermore, research has demonstrated its utility in the chemoselective deprotection of primary alcohols. chemicalbook.com

Recent research frontiers are exploring the use of Pyridinium Tribromide and related pyridinium salts in innovative catalytic systems and complex molecular constructions. One such frontier is its application in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex products in a single step. For example, pyridinium salts are key components in the stereoselective synthesis of highly substituted piperidin-2-ones. hse.ru Another emerging area is its use as a mediator in electrochemical transformations, providing an efficient method for synthesizing compounds like cyclopropanes under mild conditions. semanticscholar.org The development of new reagents inspired by Pyridinium Tribromide, such as the more stable DBU hydrobromide perbromide, also represents an active area of research aimed at creating even more efficient and recoverable brominating agents. tandfonline.com

The table below summarizes some of the contemporary applications of Pyridinium Tribromide in organic synthesis.

Application AreaTransformationSubstrate ClassProduct ClassSignificanceReference
Heterocycle SynthesisBromination / CyclizationElectron-rich purines, Aromatic ketonesBrominated purines, Pyrimidine derivativesAccess to biologically relevant scaffolds. chemicalbook.com
"Green" ChemistryBrominationChalconesα,β-dibromochalconesSafer, eco-friendly alternative to liquid bromine. tandfonline.com
Selective SynthesisChemoselective DeprotectionTBS protected primary alcoholsPrimary alcoholsHigh selectivity in the presence of other protecting groups. chemicalbook.com
Oxidation ReactionsOxidationSulfidesSulfoxidesEfficient oxidation using air under metal-free conditions. chemicalbook.com
Pharmaceutical SynthesisBromination / SynthesisVarious precursorsβ-adrenergic blocking agentsKey reagent in the synthesis of important pharmaceuticals. apolloscientific.co.uk
ElectrosynthesisCyclopropanationAlkylidenemalononitriles, C-H acidsCyclopropanesActs as a mediator in efficient electrochemical protocols. semanticscholar.org
Multicomponent ReactionsDomino Process (Michael-Mannich-Cyclization)Michael acceptors, Aldehydes, Pyridinium saltsPiperidin-2-onesEnables stereoselective formation of complex structures in one pot. hse.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Br3N-2 B13894977 C5H6Br3N-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6Br3N-2

Molecular Weight

319.82 g/mol

IUPAC Name

pyridin-1-ium;tribromide

InChI

InChI=1S/C5H5N.3BrH/c1-2-4-6-5-3-1;;;/h1-5H;3*1H/p-2

InChI Key

ZPATUOFYXSBHMN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-]

Origin of Product

United States

Synthetic Methodologies and Preparation of Pyridinium Tribromide C5h6br3n

Established Synthetic Routes for Pyridinium (B92312) Tribromide (C5H6Br3N)

One common method for synthesizing pyridinium tribromide involves the reaction of pyridinium bromide with bromine in a suitable solvent, such as glacial acetic acid prepchem.com. Pyridinium bromide itself can be formed by reacting pyridine (B92270) with hydrobromic acid prepchem.com.

Another reported method involves the reaction of pyridine with bromine and hydrogen peroxide in water nbinno.com. Additionally, a simpler procedure involves adding bromine to a mixture of pyridine and 48% hydrobromic acid prepchem.com.

Some research indicates that the synthesis of pyridinium tribromides can be relatively challenging due to the potential formation of polybromides with indefinite composition acgpubs.org.

Optimization of Synthetic Conditions for Enhanced Yield and Purity of Pyridinium Tribromide (C5H6Br3N)

Optimization of synthetic conditions is crucial for improving the yield and purity of pyridinium tribromide. While specific detailed studies focused solely on optimizing the synthesis of pyridinium tribromide (C5H6Br3N) were not extensively detailed in the search results, general principles from related tribromide syntheses and typical organic synthesis procedures can be applied.

Factors that can influence yield and purity include the stoichiometry of reactants, reaction temperature, reaction time, solvent choice, and the method of isolation and purification acgpubs.orgmdpi.com. For instance, in the synthesis of other tribromide compounds, varying the ratio of reactants and the reaction temperature has been shown to impact both yield and purity mdpi.com. The rate of addition of reagents and the efficiency of mixing can also play a role.

Data from related synthesis optimization studies highlight the importance of these parameters. For example, in the synthesis of a different compound using pyridine tribromide, the ratio of reactants and the reaction temperature significantly affected the yield and purity mdpi.com.

Advanced Purification Protocols for Laboratory-Scale Synthesis of Pyridinium Tribromide (C5H6Br3N)

Purification is a critical step in obtaining high-purity pyridinium tribromide for laboratory use. Recrystallization is a commonly reported method for purifying pyridinium tribromide sciencemadness.orgchemicalbook.com. Glacial acetic acid is frequently used as a recrystallization solvent sciencemadness.orgchemicalbook.com.

A typical recrystallization procedure involves dissolving the crude product in hot acetic acid, followed by slow cooling to induce crystallization sciencemadness.org. The crystalline product is then collected by filtration and dried sciencemadness.org. The purity of the recrystallized product can be assessed by techniques such as melting point determination csus.edu. Pure pyridinium tribromide is reported to have a melting point in the range of 127-133 °C or 132-134 °C prepchem.comchemicalbook.com.

Other purification techniques mentioned in the context of related compounds or general laboratory procedures that could potentially be applied include washing with specific solvents and chromatography, although recrystallization from acetic acid appears to be the most established method for pyridinium tribromide itself acgpubs.orgsciencemadness.orgcsus.edu.

Consideration of Sustainable Synthetic Approaches for Pyridinium Tribromide (C5H6Br3N)

The development of sustainable synthetic approaches for chemical compounds is an increasingly important area of research. For pyridinium tribromide, this involves considering methods that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.

One aspect of sustainability in the use of pyridinium tribromide is its role as a solid, easily handled alternative to highly corrosive and volatile liquid bromine bc.eduresearchgate.net. This inherent property contributes to a safer laboratory environment.

Research into greener bromination reactions has explored using pyridinium tribromide in less hazardous solvents, such as ethanol (B145695), as an alternative to traditional methods employing liquid bromine in chlorinated solvents like dichloromethane (B109758) researchgate.netsapub.orgacs.org. While initial studies comparing the "green" bromination using pyridinium tribromide in ethanol to classic methods using bromine in dichloromethane sometimes indicated lower yields for the greener approach based on certain metrics, the reduced hazard profile of the reagents and solvents is a significant advantage from a sustainability perspective sapub.org.

The use of supported or polymer-bound pyridinium tribromide has also been investigated as a way to facilitate easier separation and potentially regeneration of the reagent, contributing to reduced waste and improved sustainability up.ac.za. This approach has shown comparable conversions and yields to using molecular bromine in some reactions, with the added benefit of simpler downstream processing up.ac.za.

Mechanistic Investigations of Pyridinium Tribromide C5h6br3n Mediated Reactions

Elucidation of Bromine Transfer Pathways in Pyridinium (B92312) Tribromide (C5H6Br3N) Catalysis

Pyridinium tribromide acts as a source of electrophilic bromine, often by establishing an equilibrium with molecular bromine (Br2) and pyridinium bromide in solution youtube.comchegg.comchegg.com. This equilibrium is crucial for its function as a brominating agent chegg.com. The concentration of Br2 in solution is relatively low due to this equilibrium, which contributes to the milder reactivity of pyridinium tribromide compared to using pure liquid bromine chegg.com. As bromine is consumed in a reaction, the equilibrium shifts to release more Br2, allowing the reaction to continue chegg.com.

The specific pathway of bromine transfer can vary depending on the substrate and reaction conditions. In many cases, the released molecular bromine is the active species that participates in the bromination reaction chegg.com. For instance, in the bromination of alkenes, the π-electrons of the alkene attack the electrophilic bromine, forming a cyclic bromonium ion intermediate researchgate.net. This is followed by nucleophilic attack by a bromide ion on the bromonium ion, leading to the dibrominated product researchgate.net.

While the release of molecular bromine is a common pathway, the pyridinium cation and tribromide anion themselves can also play roles in the reaction mechanism, potentially influencing solubility, stability, or acting as counterions that affect the transition state.

Role of Pyridinium Tribromide (C5H6Br3N) in Electrophilic Aromatic Substitution Mechanisms

Pyridinium tribromide is utilized as a brominating agent in electrophilic aromatic substitution (EAS) reactions prezi.comchegg.com. In the context of EAS, the mechanism typically involves the attack of an electrophile on an aromatic ring, forming a positively charged sigma complex (also known as a arenium ion or benzenonium ion) msu.edu. This is followed by the loss of a proton to restore aromaticity msu.edu.

When pyridinium tribromide is used for aromatic bromination, the electrophile is generally considered to be molecular bromine (Br2), generated in situ from the equilibrium with pyridinium tribromide chegg.com. The aromatic ring acts as the nucleophile, attacking the bromine molecule. The resulting sigma complex then loses a proton, often to a weak base present in the reaction mixture (which could include the pyridinium bromide byproduct), yielding the brominated aromatic product msu.edu.

Studies on aromatic bromination catalyzed by pyridine (B92270) or pyridinium salts have indicated that in dilute solutions, the catalysis might primarily be a salt effect, influencing the rate constants of the bromination reaction cdnsciencepub.com. The formation constants of pyridinium tribromide can influence the concentration of free bromine available for the reaction cdnsciencepub.com.

Stereoselective and Regioselective Control in Pyridinium Tribromide (C5H6Br3N)-Promoted Reactions

Pyridinium tribromide can be involved in reactions exhibiting stereoselective and regioselective control, particularly in the bromination of alkenes and other unsaturated systems.

In the electrophilic addition of bromine to alkenes, a common reaction mediated by pyridinium tribromide, the formation of a cyclic bromonium ion intermediate is key to the observed stereochemistry researchgate.net. The subsequent attack of the bromide ion on the bromonium ion occurs from the face opposite to the bromonium ion, leading to anti-addition and the formation of the trans-dibrominated product researchgate.net. This anti-stereoselectivity is a characteristic feature of this mechanism researchgate.net.

Regioselectivity in reactions involving pyridinium tribromide can be influenced by the structure of the substrate and the reaction conditions. For example, in the bromination of substituted aromatic compounds, the directing effects of existing substituents on the aromatic ring will guide the regiochemical outcome, determining the position of bromine substitution (ortho, meta, or para) prezi.commsu.edu. Electron-donating groups tend to activate the ring and direct substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position prezi.com.

While direct studies specifically detailing the influence of the pyridinium tribromide counterion on stereo- and regiocontrol in various reactions are less extensively documented in the provided results, related studies involving other pyridinium salts in reactions like glycosylation have shown that the nature of the counterion can significantly impact both reactivity and stereoselectivity rsc.org. This suggests a potential, albeit less explored in the context of simple bromination, for the pyridinium tribromide ion pair to influence the reaction pathway and selectivity.

Transition State Analysis in Pyridinium Tribromide (C5H6Br3N)-Involved Reaction Systems

Analysis of transition states provides insights into the energy profile and molecular interactions occurring during a reaction. In reactions mediated by pyridinium tribromide, the transition state will depend on the specific reaction mechanism.

For electrophilic aromatic substitution, the rate-determining step is typically the attack of the electrophile (Br2) on the aromatic ring to form the sigma complex msu.edu. The transition state for this step involves the partial formation of a bond between the bromine and a carbon atom of the aromatic ring, with the positive charge being delocalized across the ring msu.edu. The stability of this transition state is influenced by substituents on the aromatic ring prezi.com.

In the bromination of alkenes, the transition state leading to the bromonium ion involves the interaction of the alkene's pi system with the bromine molecule researchgate.net. The subsequent step, the attack of the bromide ion on the cyclic bromonium ion, proceeds through a transition state where the bromide ion is forming a bond with a carbon atom while the carbon-bromine bond within the bromonium ion is partially breaking.

Studies on the oxidation of primary alcohols by pyridinium hydrobromide perbromide (another name for pyridinium tribromide) in aqueous acetic acid indicated that the transition state is more polar than the reactants, suggesting charge separation develops during the reaction rsc.org. This study proposed a mechanism involving the transfer of a hydride ion from the alcohol to the oxidant rsc.org.

While detailed computational or spectroscopic analyses specifically focused on the transition states of a wide range of pyridinium tribromide-mediated reactions are not extensively detailed in the provided search results, the general principles of transition state theory apply. The nature of the pyridinium cation and tribromide anion, their interactions with the substrate and solvent, and the specific reaction pathway will all contribute to the characteristics of the transition state.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Pyridinium Tribromide11983801
Molecular Bromine (Br2)24086
Pyridinium Bromide10492

Applications of Pyridinium Tribromide C5h6br3n in Complex Organic Transformations

Selective Halogenation Reactions Facilitated by Pyridinium (B92312) Tribromide (C5H6Br3N)

Pyridinium tribromide is particularly useful for selective halogenation reactions, offering advantages over elemental bromine due to its ease of handling and ability to maintain desired stoichiometry. chemicalbook.comjcsp.org.pk It serves as an efficient brominating reagent for various substrates, including ketones, phenols, unsaturated, and aromatic ethers. chemicalbook.in

Alpha-Bromination of Carbonyl Compounds

The alpha-bromination of carbonyl compounds is a significant transformation in organic synthesis, providing bromo ketones that are useful intermediates for synthesizing biologically active compounds. jcsp.org.pk Pyridinium tribromide is an effective reagent for the alpha-bromination of aldehydes and ketones. guidechem.com This reaction typically occurs via the acid-catalyzed tautomerization of the carbonyl compound to its enol form, which then reacts with the electrophilic bromine from pyridinium tribromide. libretexts.org The use of pyridinium tribromide can facilitate the alpha-monobromination of aryl methyl ketones under mild conditions. jcsp.org.pk

Alpha-Thiocyanation of Ketones

Pyridinium tribromide is also employed as a reagent in the alpha-thiocyanation of ketones. chemicalbook.comchemicalbook.in This reaction allows for the introduction of a thiocyanate (B1210189) group at the alpha position of ketones, yielding alpha-ketothiocyanates. acs.org These products contain both carbonyl and thiocyanate functionalities, making them versatile building blocks in synthesis. acs.org Pyridinium hydrobromide perbromide has been used for the direct alpha-thiocyanation of ketones with ammonium (B1175870) thiocyanate under mild and neutral conditions, achieving excellent yields and high selectivity. acs.orgresearchgate.net

Oxidative Transformations and Ring Opening Reactions Utilizing Pyridinium Tribromide (C5H6Br3N)

Beyond halogenation, pyridinium tribromide demonstrates utility in various oxidative transformations and ring-opening reactions. nih.gov Its oxidizing capability allows for the conversion of different functional groups. wikipedia.org

Oxidation of Aldehydes to Esters

Pyridinium hydrobromide perbromide can be used for the direct esterification of aldehydes and alcohols in water at room temperature. researchgate.netresearchgate.net This method provides a way to convert aldehydes directly into ester derivatives, avoiding the intermediate formation of carboxylic acids. researchgate.net Various aldehydes can be converted to their respective ester derivatives using alcohols such as methanol (B129727), 1,2-ethanediol, and 1,3-propanediol. researchgate.netresearchgate.net Aliphatic alcohols can also be converted to Tishchenko-like dimeric esters under the same conditions. researchgate.netresearchgate.net

Oxidative Ring Opening of Heterocyclic Systems (e.g., oxazolines)

Pyridinium hydrobromide perbromide (PHPB) has been shown to facilitate the oxidative ring opening of various heterocyclic systems, including oxazolines. researchgate.netresearchgate.net This process can lead to the formation of different products depending on the heterocyclic system. For instance, the oxidative ring opening of oxazolines with pyridinium hydrobromide perbromide can yield cyanomethyl esters. researchgate.netresearchgate.net Aromatic and heterocyclic oxazolines have been directly converted to their respective cyanomethyl esters using pyridinium hydrobromide perbromide in water at room temperature. researchgate.net

Pyridinium Tribromide (C5H6Br3N) in the Derivatization of Unsaturated and Aromatic Systems

Bromination of Alkenes and Alkynes

Pyridinium tribromide is a valuable reagent for the selective bromination of alkenes and alkynes nbinno.comchemimpex.com. The reaction with alkenes typically proceeds via an electrophilic addition mechanism, leading to the formation of vicinal dibromides nbinno.comscribd.com. This addition often occurs with anti-stereoselectivity, a characteristic feature of bromination reactions involving cyclic bromonium ion intermediates scribd.com. For instance, the bromination of trans-cinnamic acid with pyridinium tribromide can yield 2,3-dibromocinnamic acid nbinno.com. Similarly, it has been employed in the bromination of stilbene (B7821643) isomers (cis- and trans-stilbene) to produce corresponding dibrominated products, with the stereochemistry of the product being dependent on the starting alkene isomer and the anti-addition mechanism bc.edu.

In the case of alkynes, pyridinium tribromide can be used for the stereoselective synthesis of vinylic dibromides researchgate.net. Research has shown that the bromination of acetylenic compounds with pyridinium tribromide in a mixture of carbon tetrachloride and methanol at low temperatures can stereoselectively afford (E)-1,2-vinylic dibromides researchgate.net. This method offers an advantage over using molecular bromine, which can sometimes lead to mixtures of (E)- and (Z)-isomers and tribrominated byproducts, particularly with alkylacetylenes researchgate.net. The procedure typically involves adding pyridinium tribromide to a solution of the alkyne in CCl₄ at -10 °C, followed by the addition of methanol researchgate.net.

Halogenation of Phenols and Aromatic Ethers

Phenols and aromatic ethers are electron-rich aromatic compounds susceptible to electrophilic aromatic substitution reactions, including bromination thieme-connect.de. Pyridinium tribromide is an effective reagent for the bromination of these substrates lookchem.comchemicalbook.comchemicalbook.inottokemi.comjubilantingrevia.comresearchgate.net. It is considered a satisfactory reagent for the bromination of phenols, unsaturated compounds, and aromatic ethers jubilantingrevia.com.

The use of pyridinium tribromide often leads to selective para-bromination of phenols, provided the para position is unsubstituted thieme-connect.de. If the para position is already occupied, bromination tends to occur at the ortho position thieme-connect.de. This regioselectivity is a significant advantage in synthesizing specific brominated aromatic compounds. Compared to using elemental bromine, pyridinium tribromide offers a milder and less hazardous approach for the selective monobromination of phenols chemicalbook.inthieme-connect.de.

Pyridinium Tribromide (C5H6Br3N) in Multicomponent and Cascade Reactions

Pyridinium tribromide's utility extends to its application or involvement in multicomponent and cascade reactions, often leveraging its activity as a brominating agent or catalyst. Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react to form a product, with most atoms of the reactants incorporated into the final molecule through a sequence of elementary reactions organic-chemistry.org. Cascade reactions involve a series of consecutive reactions that occur without isolation of intermediates.

Pyridinium tribromide has been noted for its role in catalyzing condensation reactions, which can be a key step in some multicomponent or cascade sequences guidechem.com. A notable example is its use as a catalyst in the condensation of indoles with aldehydes to synthesize bis(indol-3-yl)alkanes guidechem.com. This reaction represents a type of multicomponent transformation where pyridinium tribromide facilitates the key bond-forming steps.

While research also explores the use of other pyridinium salts and tribromide species in various multicomponent and cascade reactions, the specific application of pyridinium tribromide (C5H6Br3N) in such complex reaction systems often relates to its ability to selectively introduce bromine or act as a mild acid catalyst, influencing the reaction pathway and the formation of complex molecular architectures researchgate.nethse.ruresearchgate.netx-mol.net. Its solid nature and ease of handling make it a convenient source of electrophilic bromine within a multi-step or one-pot process.

Computational and Theoretical Studies on Pyridinium Tribromide C5h6br3n Reactivity

Density Functional Theory (DFT) Applications for Predicting Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules, providing valuable information about reaction energetics and pathways. najah.eduwhiterose.ac.ukresearchgate.net DFT calculations can predict the energy changes that occur during a chemical reaction, identify transition states, and map out the minimum energy pathways connecting reactants and products. whiterose.ac.uknih.gov

Studies utilizing DFT have been applied to understand the reactivity of pyridinium (B92312) salts in various reactions. For instance, DFT calculations have been used to elucidate the mechanisms of reactions involving pyridinium salts, such as those in corrosion inhibition or organic synthesis. najah.edursc.org These calculations can help determine activation energies and reaction energies for different steps in a reaction pathway, providing a theoretical basis for observed reactivity and selectivity. whiterose.ac.ukacs.org For example, DFT has been used to study the regioselectivity of radical addition to pyridinium salts, indicating that the transition state leading to C4-substitution was favored over C2-substitution in a specific reaction. rsc.org

DFT studies often involve optimizing the geometries of reactants, transition states, and products to determine their relative energies. whiterose.ac.ukacs.org The accuracy of DFT results depends on the chosen functional and basis set. whiterose.ac.ukacs.org

Molecular Dynamics (MD) Simulations of Pyridinium Tribromide (C5H6Br3N) with Substrates

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. labxing.com These simulations provide dynamic information about the interactions between a molecule like pyridinium tribromide and its environment or substrates. mdpi.com While direct MD simulations specifically of pyridinium tribromide with various substrates were not extensively detailed in the search results, MD simulations have been widely applied to study the behavior of pyridinium-based compounds, particularly in the context of ionic liquids and their interactions with surfaces or other molecules. mdpi.comresearchgate.net

MD simulations can provide insights into adsorption processes, the formation of transient intermediates, and the influence of the surrounding environment (such as solvent effects) on reactivity. mdpi.comresearchgate.net For example, MD simulations have been used to study the adsorption of pyridinium-based corrosion inhibitors on metal surfaces, revealing the orientation and interaction strength of the pyridinium ring with the surface. mdpi.com These simulations can complement experimental studies and DFT calculations by providing a time-dependent view of molecular interactions. mdpi.com

Quantum Chemical Descriptors for Reactivity Assessment of Pyridinium Tribromide (C5H6Br3N)

Quantum chemical descriptors are molecular properties calculated from quantum mechanical methods that can be used to assess and predict chemical reactivity. researchgate.netscirp.org These descriptors provide quantitative information about a molecule's electronic structure and its propensity to participate in chemical reactions. researchgate.netscirp.org Common quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, hardness, softness, and the electrophilicity index. researchgate.netscirp.orgtandfonline.com

For pyridinium tribromide, or more generally pyridinium salts, these descriptors can provide insights into its reactivity as a brominating agent. The LUMO energy, for instance, is related to a molecule's electron-accepting ability, while the HOMO energy is related to its electron-donating ability. mdpi.com The HOMO-LUMO gap is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.nettandfonline.commdpi.com

Computational Design and Prediction of Novel Pyridinium Tribromide (C5H6Br3N) Analogues

Computational methods are increasingly used in the design and prediction of novel chemical compounds with desired properties, including analogues of existing reagents like pyridinium tribromide. researchgate.nettandfonline.com By computationally modifying the structure of pyridinium tribromide and calculating the properties of the resulting analogues using methods like DFT and quantitative structure-activity relationship (QSAR) modeling, researchers can predict their potential reactivity and suitability for specific applications before experimental synthesis. tandfonline.comresearchgate.net

Computational design approaches can involve exploring variations in the substituents on the pyridine (B92270) ring or modifications to the counterion. acs.orgfrontiersin.org DFT calculations can be used to predict the electronic structure and stability of these designed analogues, while QSAR models can correlate structural features with predicted reactivity or other relevant properties. tandfonline.comresearchgate.net For instance, computational studies have been conducted to design and evaluate novel pyridinium-based compounds with potential biological activities, which involves predicting their molecular properties and interactions. acs.orgtandfonline.comfrontiersin.org These studies highlight the utility of computational tools in guiding the synthesis of new compounds with tailored reactivity profiles. acs.orgtandfonline.com

Advanced Analytical and Characterization Methodologies in Pyridinium Tribromide C5h6br3n Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in determining the structure of pyridinium (B92312) tribromide and in observing changes that occur during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the molecular structure of pyridinium tribromide and gaining mechanistic insights into its reactions. 1H and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the pyridinium cation. Studies on pyridinium salts have shown that C-H...anion interactions can influence the chemical shifts of pyridinium protons, particularly the ortho and meta protons nih.goviucr.org. This sensitivity to the anionic environment makes NMR valuable for studying the interactions of the pyridinium cation with the tribromide anion and other species in solution.

While specific NMR data for pyridinium tribromide (C5H6Br3N) itself in various solvents were not extensively detailed in the search results, general principles of pyridinium salt NMR apply. For instance, 1H NMR spectra of pyridinium salts typically show distinct signals for the α, β, and γ protons of the pyridine (B92270) ring psu.edu. The positions and splitting patterns of these signals are indicative of the electronic environment and substitution pattern of the ring. Changes in these signals during a reaction can indicate the formation of new bonds or the alteration of the electronic structure of the pyridinium moiety or the substrate being brominated.

NMR spectroscopy has been used to monitor reactions involving pyridinium tribromide, such as the bromination of purine (B94841) derivatives. In such studies, the disappearance of starting material signals and the appearance of product signals in the NMR spectra allow for tracking the reaction progress and determining yields researchgate.net.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is utilized to identify the functional groups present in pyridinium tribromide and related compounds, as well as to monitor changes in functional groups during reactions. The IR spectrum of pyridinium tribromide exhibits characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the associated bonds.

For pyridinium salts, key regions of interest in the IR spectrum include those corresponding to aromatic C-H stretching vibrations (typically between 3250-3000 cm⁻¹) and aromatic C=C and C=N vibrations (typically between 1650-1400 cm⁻¹) pw.edu.pl. The quaternization of the pyridine nitrogen atom leads to changes in the IR spectrum compared to neutral pyridine, reflecting the altered electronic structure and aromaticity pw.edu.pl.

Specific IR spectral data for pyridinium tribromide (C5H6Br3N) have been reported, with techniques like KBr wafer being used for analysis chemicalbook.comnih.gov. These spectra show characteristic peaks that can be used for identification and for confirming the presence of the pyridinium tribromide structure. Monitoring changes in IR spectra during a reaction where pyridinium tribromide is used as a reagent can provide information about the consumption of the starting material and the formation of products by observing the appearance or disappearance of specific functional group bands.

Table 1 provides some characteristic IR absorption ranges for pyridinium salts based on general studies.

Functional Group/VibrationApproximate IR Absorption Range (cm⁻¹)Notes
Aromatic C-H Stretching3250 - 3000Can show multiple bands pw.edu.pl
Aromatic C=C and C=N Vibrations1650 - 1400Ring vibrations, sensitive to substitution and quaternization pw.edu.pl
Exocyclic N-C Stretching (in N-alkylated salts)1129 - 1092Observed in some pyridinium salts pw.edu.pl

Chromatographic Methods for Separation and Quantification in Pyridinium Tribromide (C5H6Br3N) Studies

Chromatographic techniques are essential for separating mixtures containing pyridinium tribromide, reaction intermediates, and products, as well as for quantifying the amounts of these components.

While the search results did not provide extensive details on the direct application of chromatographic methods for pyridinium tribromide itself in terms of separation and quantification in reaction mixtures, chromatographic techniques are routinely used in organic synthesis research where pyridinium tribromide is employed as a reagent. For example, Gas Chromatography-Mass Spectrometry (GC-MS) is mentioned in the context of analyzing reaction products obtained from reactions utilizing pyridinium tribromide scielo.br.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is particularly useful for analyzing volatile and semi-volatile organic compounds. In the context of reactions involving pyridinium tribromide, GC-MS can be used to separate and identify the various products formed.

Although pyridinium tribromide itself is a salt and not typically amenable to direct GC analysis without derivatization, the organic products of reactions where it is used as a brominating agent often are. GC-MS analysis of reaction mixtures allows researchers to determine the composition of the product mixture, identify unexpected byproducts, and confirm the structure of the desired product based on its retention time and mass spectrum scielo.br. The fragmentation pattern in the mass spectrum provides structural information that complements spectroscopic data.

Studies have reported using GC-MS to analyze organic products resulting from reactions where pyridinium tribromide was used as a reagent, providing mass-to-charge ratio (m/z) values and fragmentation information for identified compounds scielo.br.

Table 2 shows example GC-MS data for organic products from a reaction utilizing pyridinium tribromide, as found in the search results.

CompoundGC-MS m/z (EI)Notes
Example Product A210(33%), 208(100%), 131(50%) scielo.brRelative abundance in parentheses
Example Product B372(8%), 370(1%), 368(61%), 366(25%), 291(23%), 289(100%), 287(76), 208(85%), 145(56%), 115(31%) scielo.brRelative abundance in parentheses

X-ray Crystallography for Precise Molecular Structure Determination of Pyridinium Tribromide (C5H6Br3N) and its Adducts

X-ray crystallography is a definitive technique for determining the precise three-dimensional molecular structure of crystalline compounds, including pyridinium tribromide and any solid adducts or complexes it forms. This method provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

The crystal structure of pyridinium tribromide consists of discrete pyridinium cations and tribromide anions. The tribromide anion is typically linear or slightly bent. X-ray crystallography can confirm the ionic nature of the compound and the arrangement of the ions in the crystal lattice.

While direct crystallographic data for pyridinium tribromide (C5H6Br3N) itself were not prominently featured in the initial search results, studies on other pyridinium bromide salts and related complexes demonstrate the application of X-ray crystallography in characterizing these types of compounds nih.goviucr.orgoup.comnih.goviucr.orgworldscientific.com. These studies reveal details about the conformation of the pyridinium ring, the geometry of the anion, and the nature of interactions between the cation and anion, such as C-H...Br⁻ hydrogen bonds nih.goviucr.org.

X-ray crystallography is invaluable for confirming the structure of reaction products obtained using pyridinium tribromide, especially for solid or crystalline products. It provides unambiguous structural confirmation that complements data obtained from NMR and IR spectroscopy.

Table 3 provides an example of crystallographic data parameters typically obtained from an X-ray diffraction study of a pyridinium bromide salt.

ParameterValue (Example for a related pyridinium bromide salt)Notes
Crystal SystemMonoclinic oup.com
Space GroupP2₁/a oup.com
Unit Cell Dimensions (a, b, c)e.g., a=9.396(3) Å, b=15.176(7) Å, c=6.558(2) Å oup.comValues vary depending on the specific compound
Beta Anglee.g., β=101.85(3)° oup.comFor monoclinic systems
Z (Molecules per unit cell)e.g., 4 oup.com
Bond Lengths (e.g., N-B, B-Br)e.g., N-B=1.59(2) Å, B-Br=1.99(2) Å (for a pyridine-boron tribromide adduct) oup.comSpecific to the bonds within the molecule/complex
Intermolecular Interactionse.g., C-H...Br⁻ hydrogen bonds, π-π stacking nih.goviucr.orgDescribes interactions between molecules in the crystal lattice

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